An In-depth Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Key Intermediate in Targeted Cancer Therapy
An In-depth Technical Guide to 2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Key Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, a critical building block in the synthesis of targeted anticancer therapeutics. This document delves into the compound's structure, physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it explores the reactivity of its constituent functional groups and its pivotal role as an intermediate in the development of covalent KRASG12C inhibitors, such as Adagrasib. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting. This guide is intended to be a vital resource for scientists and professionals engaged in medicinal chemistry and drug discovery.
Introduction
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride has emerged as a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutation.[1] The KRAS oncogene is frequently mutated in a variety of cancers, making it a prime target for therapeutic intervention.[2] The development of KRASG12C inhibitors represents a major advancement in precision oncology, and the availability of high-purity intermediates like (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is crucial for their successful synthesis and scale-up.[2] This guide aims to provide a detailed technical resource on this compound, consolidating its chemical properties, synthesis, and analytical characterization to support ongoing research and drug development efforts.
Chemical and Physical Properties
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is the hydrochloride salt of the parent piperazine derivative, which enhances its stability and handling characteristics.[3]
| Property | Value | Source(s) |
| Chemical Name | (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | |
| CAS Number | 2158301-19-8 | [4] |
| Molecular Formula | C₆H₁₃Cl₂N₃ | [4] |
| Molecular Weight | 198.09 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | Data not available | [5] |
| pKa | Data not available for the dihydrochloride salt. Piperazine has two pKa values: 5.35 and 9.73 at 25°C. | [6] |
| Solubility | Freely soluble in water. | [7] |
| Storage | Store at 2-8°C under an inert atmosphere. |
Synthesis and Manufacturing
The synthesis of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is a critical process for ensuring the quality and availability of this key intermediate. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic approach involves the N-alkylation of a protected piperazine derivative. A plausible and commonly referenced laboratory-scale synthesis is outlined below.
Synthetic Pathway Overview
A common synthetic route involves the reaction of a suitable piperazine precursor with a haloacetonitrile, followed by deprotection and salt formation. The key is to control the regioselectivity of the alkylation to achieve the desired 2-substituted piperazine.
Caption: Synthetic workflow for 2-(Piperazin-2-yl)acetonitrile dihydrochloride.
Experimental Protocol: N-Alkylation of Piperazine
This protocol provides a general procedure for the N-alkylation of piperazine, which can be adapted for the synthesis of the target compound.
Materials:
-
Piperazine or a suitable mono-protected piperazine derivative (1.0 eq)
-
2-Chloroacetonitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperazine starting material in anhydrous acetonitrile.
-
Base Addition: Add the base (e.g., potassium carbonate) to the solution and stir the suspension.
-
Alkylation: Slowly add 2-chloroacetonitrile to the reaction mixture at room temperature. The reaction may be gently heated to reflux to increase the reaction rate, with progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent and add a solution of hydrochloric acid to precipitate the dihydrochloride salt.
-
Final Product: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.
Chemical Reactivity
The chemical reactivity of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is primarily governed by its two key functional groups: the piperazine ring and the acetonitrile moiety.
Piperazine Ring
The piperazine ring contains two secondary amine groups, making it a versatile nucleophile and a base. In its dihydrochloride salt form, these amines are protonated, which significantly reduces their nucleophilicity and basicity. For the piperazine to participate in reactions such as acylation, alkylation, or reductive amination, a base is typically required to deprotonate the ammonium salts and liberate the free amine.[7]
Acetonitrile Group
The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The alpha-carbon to the nitrile group is activated and can be deprotonated to form a carbanion, which can then participate in carbon-carbon bond-forming reactions. α-Amino nitriles are also known to be stable precursors to iminium ions.[9][10]
Role in KRASG12C Inhibitor Synthesis
The (S)-2-(piperazin-2-yl)acetonitrile moiety is a crucial structural component of Adagrasib and other KRASG12C inhibitors. The piperazine ring serves as a versatile scaffold that can be functionalized to interact with specific residues in the binding pocket of the KRAS protein. In the context of KRAS inhibitors, the piperazine group often provides a key point of attachment for other fragments of the molecule that are essential for binding affinity and selectivity.[11] The specific stereochemistry at the 2-position of the piperazine ring is critical for the correct orientation of the molecule within the protein's binding site, highlighting the importance of stereocontrolled synthesis of this intermediate.
Caption: The role of the piperazine scaffold in KRAS G12C inhibitors.
Analytical Methods
The quality control of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is essential for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is typically employed for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for assessing the purity of this compound. Due to the lack of a strong chromophore in the piperazine and acetonitrile moieties, direct UV detection can be challenging at low concentrations. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can be employed to enhance detection sensitivity.[12]
Illustrative HPLC-UV Method:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer or ion-pairing agent.
-
Detection: UV detection at a wavelength appropriate for the derivatized or underivatized compound. For NBD derivatives, a wavelength of around 340 nm is suitable.[12]
-
Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound. The spectra of N-substituted piperazines can be complex due to the presence of conformers, which can lead to broad signals at room temperature.[13][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural elucidation. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[15][16]
Safety and Handling
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.[5]
-
First Aid:
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Toxicological Information:
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific compound.[5] However, piperazine and its derivatives can be toxic, and care should be taken to avoid direct contact.[17]
Conclusion
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a fundamentally important building block in the synthesis of next-generation targeted cancer therapies. Its unique chemical structure and reactivity make it an ideal intermediate for the construction of complex molecules designed to inhibit challenging drug targets like KRASG12C. A thorough understanding of its chemical properties, synthesis, and handling is paramount for researchers and drug development professionals working at the forefront of oncology. This guide provides a solid foundation of technical information to support the effective and safe utilization of this key pharmaceutical intermediate.
References
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem. Accessed January 2, 2026.
- (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemBK. Published April 9, 2024.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. Quick Company.
- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.
- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., & Di, B. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2589-2601.
- Bansal, A. K., & Kumar, L. (2019). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics, 16(11), 4649-4661.
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical.
- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(7), 759-770.
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43.
- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2019). Journal of the American Chemical Society, 141(37), 14595-14600.
- Lanman, B. A., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry, 66(19), 13283-13305.
- Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine.
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Sigma-Aldrich. Accessed January 2, 2026.
- The Chemistry Behind KRAS G12C Inhibitors: Role of Pyridine Intermedi
- Rapidly Identifying Alternative Synthetic Routes for Merck's KRAS G12C Inhibitor_EP04. Synsight. Published March 19, 2025.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 243, 116017.
- Patel, J., et al. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
- Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.
- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- US Patent 11,299,491 B2. (2022).
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A, 37(3), 424-433.
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Clearsynth. Accessed January 2, 2026.
- HPLC-UV/DAD chromatograms of piperazine derivative mixture.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). Molecules, 23(12), 3196.
- Piperazine. ChemicalBook.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19658-19669.
- Piperazine. Wikipedia.
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- Amino Nitriles. Enamine.
- A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Sigma-Aldrich.
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. (2018).
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. AdooQ BioScience.
- (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. ChemicalBook.
- Procedure for N-alkylation of Piperidine?
- SAFETY D
- chloroacetonitrile. Organic Syntheses Procedure.
- WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
Sources
- 1. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8 [m.chemicalbook.com]
- 2. Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor [quickcompany.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clearsynth.com [clearsynth.com]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Amino Nitriles - Enamine [enamine.net]
- 11. nbinno.com [nbinno.com]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Caption: The structure highlights the chiral center at the C-2 position and the dihydrochloride salt form.